molecular formula C5H13NO B112615 3-Amino-3-methylbutan-1-ol CAS No. 42514-50-1

3-Amino-3-methylbutan-1-ol

Cat. No.: B112615
CAS No.: 42514-50-1
M. Wt: 103.16 g/mol
InChI Key: PHRHXTTZZWUGNN-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutan-1-ol is an organic compound with the molecular formula C5H13NO. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. Its IUPAC name is this compound .

Mechanism of Action

Target of Action

It is known to be used as a building block in organic synthesis and medicinal chemistry , indicating that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

It is used as a building block in organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

3-Amino-3-methylbutan-1-ol is recognized as malty during fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth . The formation of the branched chain aldehydes starts intracellularly first from the transamination of the former branched chain amino acids (AAs), which then leads to the formation of the corresponding intermediary α-ketoacids .

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions This suggests that it may have certain properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted

Result of Action

It is used as a building block in organic synthesis and medicinal chemistry , suggesting that it may contribute to the formation of new compounds with potential biological activity.

Action Environment

It is known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that certain environmental conditions, such as temperature and exposure to oxygen, may affect its stability and potentially its action and efficacy.

Biochemical Analysis

Biochemical Properties

3-Amino-3-methylbutan-1-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is hypothesized that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is hypothesized that it may interact with certain transporters or binding proteins and could potentially affect its localization or accumulation

Subcellular Localization

It is hypothesized that it may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-3-methylbutan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3-amino-3-methylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of 3-amino-3-methylbutanal. This process involves the use of a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The reaction is carried out in a solvent such as ethanol to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-methylbutan-1-ol is unique due to the presence of both amino and hydroxyl groups on a branched carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

3-amino-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRHXTTZZWUGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195300
Record name 3-Amino-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42514-50-1
Record name 3-Amino-3-methyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42514-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-methylbutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042514501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-methylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-AMINO-3-METHYLBUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T2YU9LPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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